molecular formula C7H15NO2S2 B8218420 3-((1-(Methylthio)propan-2-yl)amino)thietane 1,1-dioxide

3-((1-(Methylthio)propan-2-yl)amino)thietane 1,1-dioxide

Cat. No.: B8218420
M. Wt: 209.3 g/mol
InChI Key: HUZAFENIBPDXBE-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-((1-(Methylthio)propan-2-yl)amino)thietane 1,1-dioxide can be achieved through several methods. One common approach involves the nucleophilic cyclization of appropriate precursors. For example, the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates or thiophenolate can yield 3-substituted thietane-1,1-dioxides . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-((1-(Methylthio)propan-2-yl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by

Properties

IUPAC Name

N-(1-methylsulfanylpropan-2-yl)-1,1-dioxothietan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S2/c1-6(3-11-2)8-7-4-12(9,10)5-7/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZAFENIBPDXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC)NC1CS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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